Product packaging for n-Heptafluorobutyrylimidazole(Cat. No.:CAS No. 32477-35-3)

n-Heptafluorobutyrylimidazole

Cat. No.: B124989
CAS No.: 32477-35-3
M. Wt: 264.1 g/mol
InChI Key: MSYHGYDAVLDKCE-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of N-Heptafluorobutyrylimidazole in Academic Literature

The use of acylation as a derivatization technique in gas chromatography dates back to the early 20th century. numberanalytics.com Initially, reagents like acid anhydrides and acid halides were common. research-solution.com However, these reagents produce acidic byproducts that can degrade sensitive GC columns and interfere with analysis. research-solution.comgcms.cz

The search for more benign and efficient derivatization agents led to the development of N-acylimidazoles. These compounds offered a significant advantage: their reaction byproducts, such as imidazole (B134444), are non-acidic and less likely to cause decomposition of the analyte or damage to the chromatographic equipment. gcms.czresearchgate.net The introduction of fluorinated acyl groups, such as the heptafluorobutyryl group, was another major advancement. These groups increase the volatility of the derivatized analyte and significantly enhance its detectability, especially with electron capture detectors (ECD). jfda-online.comlibretexts.org

Foundational Role and Significance of this compound in Modern Organic and Analytical Chemistry Research

The primary significance of this compound lies in its role as a derivatization reagent for gas chromatography. research-solution.com Many chemical compounds, particularly those containing polar functional groups like amines (-NH₂), hydroxyls (-OH), and thiols (-SH), are not sufficiently volatile or thermally stable for direct GC analysis. research-solution.com HFBI reacts with these functional groups to form stable, volatile heptafluorobutyryl derivatives that can be easily separated and detected. research-solution.comresearchgate.net

The benefits of using HFBI in derivatization are multifaceted:

Increased Volatility: The heptafluorobutyryl group masks the polar functional groups, reducing intermolecular hydrogen bonding and making the molecule more volatile. research-solution.com

Enhanced Sensitivity: The seven fluorine atoms in the heptafluorobutyryl group make the derivative highly responsive to electron capture detection (ECD), allowing for the analysis of trace quantities of the analyte. jfda-online.com

Improved Chromatographic Behavior: Derivatization with HFBI often leads to better peak shapes and reduced tailing in GC analysis. research-solution.com

Non-Acidic Byproducts: Unlike traditional acylating agents, the reaction of HFBI produces imidazole, which is non-acidic and does not degrade the GC column. research-solution.comresearchgate.net

Beyond analytical chemistry, HFBI is also utilized in organic synthesis. It serves as a reagent for introducing the heptafluorobutyryl group into molecules, which is of interest in the development of pharmaceuticals and agrochemicals where fluorine-containing functionalities can enhance efficacy and stability. ijpsjournal.com

Table 2: Selected Research Applications of this compound

Field of ApplicationAnalyte(s)Purpose of Derivatization
Pharmaceutical Analysis Aminoglycoside antibiotics (e.g., gentamicin, tobramycin)Enhance volatility and enable GC analysis of these non-volatile drugs.
MelatoninImprove chromatographic properties for quantification in biological samples.
Morphine, CodeineCreate stable derivatives for detection in forensic and clinical toxicology.
Antidepressant Drugs (SSRIs)Enable quantification of drugs and their metabolites in environmental and biological studies.
Environmental & Food Analysis Chloropropanols (e.g., 3-MCPD)Increase molecular mass and improve detection sensitivity in food safety testing.
Deoxynivalenol (a mycotoxin)Allow for the analysis of this contaminant in wheat and other grains.
Biochemical Research IndolealkylaminesFacilitate the analysis of these neuromodulators and their metabolites.
Neuroactive SteroidsPrepare steroids for sensitive analysis by GC-MS in neurological studies.

This table contains data sourced from multiple references. pnas.orggreyhoundchrom.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F7N2O B124989 n-Heptafluorobutyrylimidazole CAS No. 32477-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSYHGYDAVLDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186211
Record name 1-(Heptafluorobutyryl)imidazole
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Molecular Weight

264.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32477-35-3
Record name N-(Heptafluorobutyryl)imidazole
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Record name 1-(Heptafluorobutyryl)imidazole
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Record name 1-(Heptafluorobutyryl)imidazole
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Record name 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole
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Synthetic Methodologies and Process Optimization for N Heptafluorobutyrylimidazole

Direct Synthesis Approaches for N-Heptafluorobutyrylimidazole Production

Direct synthesis methods involve the direct reaction of an acylating agent with imidazole (B134444) to form the desired N-acylimidazole. These approaches are often favored for their atom economy and straightforward reaction pathways.

Reaction between Imidazole and Heptafluorobutyric Acid

The synthesis of this compound can be achieved through the reaction of imidazole with heptafluorobutyric acid. This reaction typically requires the use of a coupling agent to facilitate the formation of the amide bond by activating the carboxylic acid. Common coupling agents for this type of transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction proceeds by the activation of the carboxyl group of heptafluorobutyric acid, which is then susceptible to nucleophilic attack by the nitrogen atom of the imidazole ring. While specific yield and detailed reaction conditions for this particular synthesis are not extensively documented in publicly available literature, the general principle of peptide coupling reactions provides a foundational methodology. chemodex.com

Reaction between Imidazole and Heptafluorobutyryl Halides

A common and often high-yielding method for the synthesis of N-acylimidazoles is the reaction of imidazole with an acyl halide. In the case of this compound, this would involve the reaction of imidazole with heptafluorobutyryl chloride or fluoride (B91410). This reaction is a nucleophilic acyl substitution where the imidazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide and displacing the halide ion. These reactions are typically carried out in an aprotic solvent to prevent hydrolysis of the acyl halide. Often, a non-nucleophilic base is added to scavenge the hydrogen halide byproduct, driving the reaction to completion.

ReactantsProductByproductSolvent
Imidazole, Heptafluorobutyryl HalideThis compoundHydrogen HalideAprotic Solvent

This interactive data table is based on the general principles of N-acylation of imidazoles with acyl halides.

Reaction between Imidazole and Heptafluorobutyric Anhydride (B1165640)

The reaction between imidazole and heptafluorobutyric anhydride is another effective direct route to this compound. chemicalbook.com In this process, the imidazole attacks one of the carbonyl carbons of the anhydride, leading to the formation of the desired product and a molecule of heptafluorobutyric acid as a byproduct. To drive the reaction to completion, a base can be used to neutralize the acidic byproduct. This method is often preferred over the use of acyl halides due to the less corrosive nature of the byproduct. chemicalbook.com

Indirect Synthesis Pathways for this compound

Indirect synthesis of this compound involves the use of an intermediate activating agent that first reacts with the acyl source, which then acylates the imidazole. A notable example of this approach is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI).

A patented process describes the production of N-acylimidazoles by reacting a carboxylic anhydride with carbonyldiimidazole. google.com In this specific synthesis, heptafluorobutyric anhydride is reacted with CDI. The reaction proceeds with the generation of carbon dioxide as the only byproduct, which simplifies purification. The process is typically carried out in an aprotic solvent, such as dichloromethane (B109758), and can be conducted at temperatures ranging from 0°C to 200°C, with a preferred range of 20°C to 100°C. google.com An example provided in the patent details refluxing a mixture of perfluorobutyric anhydride and carbonyldiimidazole in dichloromethane for one hour to yield the product. google.com

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound is critical for improving yield, reducing reaction times, and minimizing byproducts. Key areas for optimization include the selection of catalysts and the fine-tuning of their dosage.

Catalyst Selection and Dosage Optimization

While many N-acylation reactions of imidazoles can proceed without a catalyst, particularly when using highly reactive acylating agents like anhydrides and acyl halides, the use of a catalyst can significantly enhance the reaction rate and yield, especially with less reactive substrates.

For the N-acylation of imidazoles, both acidic and basic catalysts can be employed. Lewis acids can activate the acylating agent, making it more electrophilic. Conversely, basic catalysts can deprotonate the imidazole, increasing its nucleophilicity. The choice of catalyst depends on the specific reaction pathway. For instance, in reactions involving carboxylic acids, a catalyst is essential to activate the acid.

The optimization of catalyst dosage is a critical parameter. Insufficient catalyst may lead to slow reaction rates and incomplete conversion, while an excess of catalyst can lead to unwanted side reactions and increased purification challenges. The optimal catalyst loading is typically determined empirically for a specific reaction by running a series of experiments with varying catalyst concentrations and monitoring the impact on yield and reaction time. For many N-arylation and N-alkylation reactions of imidazoles, catalyst loading is a finely tuned parameter to achieve high efficiency. researchgate.netresearchgate.net While specific data for the catalytic synthesis of this compound is scarce, the principles of catalyst optimization from related reactions can be applied.

Catalyst TypeFunctionPotential Side Effects
Lewis AcidActivates the acylating agentCan promote side reactions
BaseIncreases the nucleophilicity of imidazoleCan lead to degradation of sensitive substrates

This interactive data table illustrates the general roles and potential drawbacks of catalysts in N-acylation reactions.

Role of Alkaline Catalysts (e.g., Triethylamine (B128534), Pyridine)

The acylation of imidazole to form N-acylimidazoles like this compound can be facilitated by alkaline catalysts. While the reaction between imidazole and a highly reactive acylating agent such as heptafluorobutyric anhydride can proceed without a catalyst, the inclusion of a tertiary amine base like triethylamine or pyridine (B92270) serves a crucial role in optimizing the reaction. acs.org

In some acylation mechanisms, particularly with less reactive acylating agents, catalysts like pyridine or N-methylimidazole can also act as nucleophilic catalysts. acs.orgacs.org They react with the anhydride to form a highly reactive acyl-imidazolium or acyl-pyridinium intermediate, which is then more readily attacked by the imidazole to form the final product.

Table 1: Functions of Alkaline Catalysts in this compound Synthesis

Catalyst Type Example Primary Role Mechanism
Tertiary Amine Triethylamine Acid Scavenger Neutralizes acidic byproduct (heptafluorobutyric acid) to prevent protonation of imidazole, driving the reaction to completion.

Reaction Condition Modulation (e.g., Temperature, Time, Anhydrous Environments)

The successful synthesis of this compound is highly dependent on the careful control of reaction conditions. Key parameters that must be modulated include temperature, reaction duration, and the exclusion of water.

Anhydrous Environments: this compound and its primary starting material, heptafluorobutyric anhydride, are both highly sensitive to moisture. lookchem.comesisresearch.org The presence of water leads to the rapid hydrolysis of the anhydride back to heptafluorobutyric acid and the hydrolysis of the N-acylimidazole product to imidazole and the acid. esisresearch.orgnih.gov This significantly reduces the yield and complicates purification. Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions, typically involving oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). google.comresearchgate.net

Temperature and Time: The reaction temperature and duration are interdependent variables that must be optimized. The acylation of imidazole is generally an exothermic process. While some reactions can be run at room temperature, gentle heating (e.g., refluxing in a solvent like dichloromethane) can increase the reaction rate. google.com However, excessive temperatures or prolonged reaction times can lead to the formation of side products or degradation of the desired compound. The optimal conditions are typically determined by monitoring the reaction's progress using techniques like infrared (IR) spectroscopy to observe the disappearance of the anhydride starting material and the appearance of the N-acylimidazole product. google.com

Table 2: Impact of Reaction Conditions on Synthesis

Parameter Condition Rationale Potential Issues if Not Optimized
Environment Anhydrous (Inert Atmosphere) Prevents hydrolysis of moisture-sensitive reagents and product. lookchem.comesisresearch.org Low yield due to degradation of starting material and product.
Temperature 20°C to 100°C Controls reaction rate. Higher temperatures increase rate but must be balanced against potential side reactions. google.com Too low: slow/incomplete reaction. Too high: increased byproduct formation, potential degradation.

| Time | Varies (e.g., 1-2 hours) | Must be sufficient for the reaction to reach completion. google.com | Too short: incomplete conversion, lower yield. Too long: potential for side reactions or product degradation. |

Advanced Purification Techniques for Enhanced Yield and Product Purity

Achieving high purity is essential for the applications of this compound, necessitating advanced purification techniques to remove unreacted starting materials, catalysts, and byproducts.

Column Chromatography: For achieving very high purity, column chromatography is a standard and effective technique. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). A solvent system is chosen where this compound has a different mobility compared to impurities. By carefully collecting the fractions as the solvent mixture (eluent) passes through the column, the pure product can be isolated from less polar or more polar contaminants. researchgate.net

Recrystallization: While this compound is a liquid at room temperature (melting point 9-13 °C), recrystallization can be a viable technique if the impurities are solids or if a suitable low-temperature solvent system can be found where the product crystallizes upon cooling while impurities remain in solution. lookchem.com More commonly, recrystallization is used in the pre-treatment of the solid starting material, imidazole, to ensure its purity before the reaction. researchgate.net

Distillation: Given its liquid nature and a defined boiling point of approximately 161 °C, vacuum distillation is a primary and highly effective method for purifying this compound on a larger scale. lookchem.comchemodex.com By reducing the pressure, the boiling point is lowered, which prevents thermal degradation of the compound. This technique effectively separates the product from non-volatile impurities, such as catalyst salts (e.g., triethylammonium (B8662869) heptafluorobutyrate) and unreacted imidazole.

Hydrolysis Methods: Hydrolysis is not used to purify the final product itself, as it would destroy it. Instead, it is a powerful technique used during the work-up phase to remove acidic impurities, particularly excess heptafluorobutyric anhydride. esisresearch.org The reaction mixture can be washed with a mild aqueous base (e.g., a sodium bicarbonate solution). This selectively hydrolyzes the reactive anhydride into the water-soluble sodium heptafluorobutyrate salt, which is then easily separated from the water-insoluble product layer during a liquid-liquid extraction. youtube.com Careful control of the pH is necessary to avoid hydrolysis of the desired N-acylimidazole product. researchgate.netrsc.org

Raw Material Pre-treatment and Impurity Reduction

The purity of the final product is directly influenced by the quality of the starting materials. Therefore, pre-treatment of raw materials is a critical step in process optimization.

Imidazole: Commercial imidazole is a solid that can absorb moisture from the atmosphere. It may also contain colored impurities. To ensure it is pure and dry, it can be purified by recrystallization from a suitable solvent like benzene (B151609) or by sublimation. orgsyn.org

Heptafluorobutyric Anhydride: The primary acylating agent, heptafluorobutyric anhydride, must be free of the corresponding acid, as this can interfere with the reaction. sigmaaldrich.comnih.gov Purity can be checked by titration or spectroscopic methods. If necessary, the anhydride can be purified by fractional distillation to remove both lower-boiling and higher-boiling impurities before use. sigmaaldrich.com All handling of the anhydride must be performed under anhydrous conditions to prevent hydrolysis. chem-iso.com

Table 3: Summary of Purification and Pre-treatment Methods

Technique Target Substance Purpose
Vacuum Distillation This compound Primary purification method to separate from non-volatile impurities.
Column Chromatography This compound High-purity separation from closely related impurities.
Hydrolysis (Work-up) Heptafluorobutyric Anhydride (impurity) Removal of excess anhydride by converting it to a water-soluble salt.

| Recrystallization | Imidazole (starting material) | Removal of moisture and other solid impurities. |

Chemical Reactivity and Mechanistic Investigations of N Heptafluorobutyrylimidazole

N-Heptafluorobutyrylimidazole as an Acylating Derivatization Reagent

This compound serves as a powerful derivatization reagent, introducing a heptafluorobutyryl group onto target molecules. sigmaaldrich.comlookchem.com This process, known as acylation, is designed to modify the original analyte to improve its analytical characteristics. The primary purpose of this derivatization is to convert compounds that are thermally unstable or not sufficiently volatile into derivatives that are more suitable for analysis, especially by gas chromatography. lookchem.com

The addition of the fluorinated acyl group increases the volatility and thermal stability of the derivatized analyte. Furthermore, the presence of seven fluorine atoms in the heptafluorobutyryl group makes the derivative highly sensitive to electron capture detection (ECD), a common detection method in gas chromatography that offers excellent sensitivity for electrophilic compounds. HFBI is employed in the analysis of various compounds, including antibiotics, alkaloids, and mycotoxins. sigmaaldrich.com

Table 1: Applications of this compound in Derivatization

Analyte Class Specific Examples Analytical Technique
Mycotoxins Deoxynivalenol in wheat Gas-Liquid Chromatography (GLC) sigmaaldrich.com
Antibiotics Gentamicin, Tobramycin, Amikacin Gas-Liquid Chromatography (GLC) sigmaaldrich.com
Indolealkylamines Melatonin Gas-Liquid Chromatography (GLC) sigmaaldrich.com
Opiates Morphine, Codeine, Nalorphine Gas-Liquid Chromatography (GLC) sigmaaldrich.com

Reaction Pathways with Specific Organic Functional Groups

HFBI is a versatile reagent that readily reacts with nucleophilic functional groups containing active hydrogen atoms. The high reactivity of the carbonyl carbon in the heptafluorobutyryl group, which is attached to the imidazole (B134444) ring, facilitates the nucleophilic acyl substitution reaction.

This compound is recognized as a mild and efficient reagent for the derivatization of primary and secondary amines. lookchem.comchemodex.com The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the HFBI molecule. This leads to the formation of a stable N-heptafluorobutyryl amide and the release of an imidazole molecule. The reaction is typically quantitative and proceeds under gentle conditions. obrnutafaza.hr This method is widely used for the derivatization of biogenic amines, pharmaceuticals, and other amine-containing compounds prior to GC analysis. sigmaaldrich.com

Similar to its reaction with amines, this compound also acylates hydroxyl (-OH) groups present in alcohols and phenols. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the HFBI. This reaction yields a heptafluorobutyryl ester and imidazole. Acylation reagents are commonly used to derivatize alcohols and phenols to form more volatile and thermally stable fluoroacyl esters, which are amenable to GC analysis. obrnutafaza.hr This derivatization is crucial for analyzing complex molecules like steroids, cannabinoids, and certain opiates such as morphine, which contain hydroxyl groups. sigmaaldrich.com

By-product Formation and their Non-Acidic Nature in Derivatization Reactions

A significant advantage of using this compound over other acylation reagents, such as heptafluorobutyric anhydride (B1165640) (HFAA) or heptafluorobutyryl chloride, is the nature of its by-product. The reaction of HFBI with amines or alcohols releases imidazole. obrnutafaza.hr

Reaction: Analyte-(NH/O)H + C₃F₇CO-Imidazole → Analyte-(N/O)-COC₃F₇ + Imidazole

Imidazole is a non-acidic and relatively inert compound. chemodex.comobrnutafaza.hr This contrasts sharply with the by-products of acyl anhydrides and acyl halides, which are heptafluorobutyric acid and hydrogen halides (e.g., HCl), respectively. These acidic by-products can be detrimental to the analysis by causing the degradation of sensitive analytes or damaging the chromatographic column. lookchem.comchemodex.com The non-acidic nature of the imidazole by-product prevents such decomposition and helps maintain the integrity of the GC system. lookchem.comchemodex.com

Stability Considerations and Reaction Sensitivity to Moisture

This compound is known to be sensitive to moisture. lookchem.comchemodex.comchemicalbook.com As an activated acylating agent, it can readily react with water (hydrolysis) in a process where water acts as a nucleophile. This reaction consumes the reagent, converting it to heptafluorobutyric acid and imidazole, thereby reducing its efficacy for derivatizing the target analyte.

Due to its hygroscopic nature, HFBI must be handled and stored under dry conditions to maintain its reactivity. lookchem.comchemicalbook.com It is typically stored in sealed containers under an inert atmosphere at reduced temperatures (2-8°C for short-term or -20°C for long-term storage) to minimize degradation from atmospheric moisture and to ensure its stability. chemodex.comsigmaaldrich.com While the liquid may darken or form a precipitate over time, this generally does not affect its performance as a derivatizing agent. sigmaaldrich.comlookchem.com

Table 2: Physical and Stability Properties of this compound

Property Value
Molecular Formula C₇H₃F₇N₂O nist.gov
Molecular Weight 264.10 g/mol nist.gov
Boiling Point 161 °C sigmaaldrich.com
Density 1.490 g/mL at 25 °C sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com
Stability Moisture Sensitive, Hygroscopic lookchem.comchemicalbook.com
Handling Advice Protect from moisture chemodex.com

Applications of N Heptafluorobutyrylimidazole in Advanced Analytical Chemistry Research

N-Heptafluorobutyrylimidazole as a Derivatization Reagent for Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)

This compound (HFBI) is an acylating reagent widely employed in analytical chemistry to derivatize a range of compounds prior to analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) sigmaaldrich.com. The process of derivatization involves chemically modifying an analyte to enhance its analytical properties semanticscholar.orgsigmaaldrich.com. HFBI is particularly effective for compounds containing active hydrogen atoms, such as those found in hydroxyl (-OH), primary and secondary amine (-NH), and thiol (-SH) functional groups semanticscholar.orggcms.cz. By reacting with these polar groups, HFBI converts non-volatile or thermally unstable compounds into more volatile and stable derivatives suitable for GC analysis gcms.czjfda-online.com. The resulting heptafluorobutyryl (HFB) derivatives exhibit improved chromatographic behavior, leading to better peak shape, resolution, and enhanced detection sensitivity jfda-online.com.

Derivatization for Enhanced Volatility, Sensitivity, and Selectivity

The primary goal of derivatization with this compound is to improve the chromatographic properties of polar analytes, which are often unsuitable for direct GC analysis. This is achieved through several key mechanisms:

Enhanced Volatility: HFBI replaces active hydrogens in polar functional groups with a nonpolar heptafluorobutyryl group gcms.cz. This process, known as acylation, masks the intermolecular hydrogen bonding capabilities of the original molecule, thereby reducing its boiling point and increasing its volatility semanticscholar.org. This allows the derivatized analyte to be readily vaporized in the GC injection port and transported through the column.

Improved Thermal Stability: The derivatization process can protect thermally labile functional groups from degradation at the high temperatures used in GC analysis sigmaaldrich.com.

Enhanced Sensitivity and Selectivity: The introduction of the highly electronegative fluorine atoms in the heptafluorobutyryl group makes the derivatives particularly sensitive to Electron Capture Detection (ECD), a highly selective and sensitive detector for halogenated compounds gcms.cz. For mass spectrometry, the HFB derivatives often produce characteristic fragmentation patterns with high mass-to-charge ratio (m/z) ions, which improves selectivity and aids in structural confirmation, especially when using techniques like selected ion monitoring (SIM) nih.gov. Furthermore, HFBI is considered a mild derivatizing agent that does not produce acidic by-products, which helps prevent the degradation of sensitive analytes and the GC column itself sigmaaldrich.comsigmaaldrich.com.

Analysis of Mycotoxins: Deoxynivalenol in Agricultural Products

Deoxynivalenol (DON), also known as vomitoxin, is a mycotoxin produced by Fusarium fungi that frequently contaminates cereal grains like wheat and corn researchgate.netsciengine.com. Due to its toxicity, regulatory limits for DON in food and feed are in place, necessitating sensitive and reliable analytical methods for its quantification.

Gas chromatography is a powerful tool for DON analysis, but the toxin's multiple polar hydroxyl groups make it non-volatile. Derivatization with HFBI is a common strategy to overcome this limitation science.govsigmaaldrich.com. The analytical procedure typically involves:

Extraction of DON from the ground agricultural product (e.g., wheat) using a solvent mixture such as acetonitrile-water sciengine.com.

A cleanup step using solid-phase extraction (SPE) cartridges to remove interfering matrix components science.gov.

Derivatization of the cleaned extract with HFBI, which reacts with the three hydroxyl groups of the DON molecule to form the more volatile and thermally stable DON-tris-heptafluorobutyrate derivative science.gov.

Quantification of the derivative by GC, often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) operating in selected ion monitoring mode for enhanced selectivity and sensitivity science.gov.

Research has demonstrated the effectiveness of this method, achieving low detection limits in various agricultural matrices.

Research Findings on Deoxynivalenol (DON) Analysis using HFBI Derivatization
MatrixAnalytical MethodKey FindingDetection Limit
WheatGC-Quadrupole MS (Multiple Selected Ion Monitoring)The extract was reacted with this compound to form the DON-tris-heptafluorobutyrate derivative for quantitation. science.govAs low as 1 ng/ml (1 ppb) science.gov
Wheat and CornCapillary GC-ECDSamples were extracted, purified, and derivatized with HFBI. Recoveries ranged from 82.2% to 103.4%. sciengine.com0.01 mg/kg sciengine.com

Quantification of Aminoglycoside Antibiotics in Biological Matrices (e.g., Gentamicin, Tobramycin, Netilmicin, Amikacin)

Aminoglycosides are a class of broad-spectrum antibiotics used to treat severe bacterial infections nih.gov. They are highly polar, hydrophilic molecules, making them non-volatile and thus challenging to analyze directly by GC nih.gov. Derivatization is therefore a required step for GC-based analysis. This compound is used as a derivatization reagent for the gas-liquid chromatographic analysis of several aminoglycoside antibiotics in human serum .

The derivatization process with HFBI targets the multiple primary and secondary amino groups present in the structures of these antibiotics researchgate.net. This acylation reaction converts the polar amino groups into nonpolar HFB amides, significantly increasing the volatility and thermal stability of the analytes. A two-stage derivatization process, which may include reagents like N-trimethylsilylimidazole followed by this compound, can be employed for the analysis of these complex molecules in serum researchgate.net. This approach allows for the sensitive and specific quantification of these drugs in biological matrices, which is crucial for therapeutic drug monitoring due to their narrow therapeutic index nih.gov.

Aminoglycoside Antibiotics Analyzed by GC Following HFBI Derivatization
AnalyteBiological MatrixPurpose of Derivatization
GentamicinHuman SerumTo increase volatility for GLC analysis.
TobramycinHuman SerumTo increase volatility for GLC analysis. researchgate.net
NetilmicinHuman SerumTo increase volatility for GLC analysis.
AmikacinHuman SerumTo increase volatility for GLC analysis.

Determination of Melatonin in Research Samples

Melatonin (N-acetyl-5-methoxytryptamine) is a hormone that regulates sleep-wake cycles and is often present at very low concentrations in biological fluids nih.gov. For its determination using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase its volatility and enhance the signal for sensitive detection nih.gov.

This compound is an effective reagent for this purpose nih.gov. It reacts with the secondary amine group of the melatonin molecule. This acylation step converts the relatively polar melatonin into a more volatile heptafluorobutyryl derivative, which is better suited for GC separation and subsequent detection by MS nih.gov. The use of HFBI in a gas-liquid chromatographic assay for melatonin allows for its reliable measurement in various research samples .

Acylation of Indolealkylamines for Chromatographic Analysis

Indolealkylamines are a class of neurotransmitters and psychoactive compounds that includes molecules like serotonin and tryptamine. The analysis of these compounds by gas-liquid chromatography (GLC) is facilitated by derivatization to improve their chromatographic behavior. This compound is used as a reagent for the acylation of indolealkylamines, forming their corresponding heptafluorobutyryl derivatives . This derivatization is crucial for their identification and separation by GLC, enabling researchers to analyze these biochemically significant compounds effectively .

Derivatization of Opiate Alkaloids and Related Analgesics (e.g., Morphine, Codeine, Nalorphine, Dihydroetorphine)

Opiate alkaloids such as morphine and codeine, along with related analgesics, possess polar functional groups (hydroxyl and secondary/tertiary amines) that result in poor chromatographic properties, including peak tailing and low volatility sigmaaldrich.comnih.gov. Derivatization is a standard practice to address these issues for GC-MS analysis in forensic toxicology and clinical settings nih.gov.

This compound is employed to acylate the hydroxyl groups of these molecules . For instance, it reacts with the phenolic and alcoholic hydroxyl groups of morphine. This conversion into HFB esters significantly increases their volatility and thermal stability, leading to improved peak symmetry and sensitivity . This method has been applied to a range of opiate compounds for their determination in biological samples. For example, dihydroetorphine has been extracted from human blood and urine and then derivatized with HFBI before analysis by GC-MS .

Opiate Alkaloids and Analgesics Derivatized with HFBI for GC Analysis
AnalyteApplicationReference
MorphineAcylation for GLC analysis.
CodeineAcylation for GLC analysis.
NalorphineAcylation for GLC analysis.
DihydroetorphineDerivatization for GC-MS analysis in biological fluids.

Analysis of Chloropropanols and their Esters in Food Matrices (e.g., 3-MCPD, 2-MCPD, 1,3-DCP, 2,3-DCP)

This compound is a popular reagent for the derivatization of chloropropanols and their esters, which are process-induced contaminants found in a variety of foodstuffs, including edible oils, infant formula, and soy sauce. nih.govresearchgate.net These compounds, such as 3-monochloropropane-1,2-diol (3-MCPD), 2-monochloropropane-1,3-diol (2-MCPD), 1,3-dichloropropane-2-diol (1,3-DCP), and 2,3-dichloropropane-1-diol (2,3-DCP), are not amenable to direct GC analysis due to their low volatility. nih.gov

In a typical analytical workflow, the fatty acid esters are first hydrolyzed to their free chloropropanol forms. These are then derivatized with HFBI to convert the hydroxyl groups into heptafluorobutyryl esters. This process significantly improves their volatility and allows for sensitive detection by GC-MS. Research has demonstrated the efficacy of HFBI in this application, with several methods developed and validated for various food matrices. For instance, a method for analyzing vegetable oil showed limits of detection for 3-MCPD esters, 2-MCPD esters, and glycidyl esters (GE) to be 2.0, 5.0, and 10 μg/kg, respectively, with average recoveries ranging from 85.4% to 110%. researchgate.net Another study successfully applied an HFBI-based method to determine chloropropanols in samples like soy milk, fruit juices, and water, achieving low detection limits. nih.gov The derivatization with HFBI is a crucial step that circumvents the limitations of analyzing these polar compounds, enabling regulatory monitoring and food safety assessments. nih.gov

Table 1: Performance of HFBI-based Derivatization Methods for Chloropropanols in Various Matrices
AnalyteMatrixMethodLimit of Detection (LOD) / Method Detection Limit (MDL)Recovery Rate (%)Source
3-MCPD EstersVegetable OilGC-MS/MS2.0 µg/kg85.4 - 110 researchgate.net
2-MCPD EstersVegetable OilGC-MS/MS5.0 µg/kg85.4 - 110 researchgate.net
Glycidyl Esters (GE)Vegetable OilGC-MS/MS10 µg/kg85.4 - 110 researchgate.net
ChloropropanolsWaterUA-DLLME-GC-MS0.2 - 1.8 µg/L98 - 101 nih.gov
ChloropropanolsFruit JuicesUA-DLLME-GC-MS0.5 - 15 µg/L97 - 102 nih.gov
ChloropropanolsSoy MilkUA-DLLME-GC-MS0.1 - 1.0 µg/kg97 - 105 nih.gov

Detection and Quantification of Antidepressant Drugs and Metabolites in Environmental and Biological Samples

The widespread use of antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), has led to their presence in environmental and biological samples. nih.gov Analyzing these compounds is essential for environmental monitoring and pharmacokinetic studies. HFBI is employed in the derivatization of these drugs and their metabolites (e.g., fluoxetine, sertraline, paroxetine, and their corresponding metabolites norfluoxetine and norsetraline) to facilitate their analysis by GC-MS. nih.gov

A miniaturized analytical method was developed for quantifying SSRIs in zebrafish eleutheroembryos, a model organism in environmental toxicology. nih.gov The method involves extraction with an organic solvent, cleanup using dispersive solid-phase extraction (d-SPE), and subsequent derivatization with HFBI. nih.gov In this study, HFBI was selected over heptafluorobutyric anhydride (B1165640) (HFBA) because it yielded higher recoveries for most of the target compounds. The derivatized analytes were then quantified using GC-MS, demonstrating the utility of HFBI for trace-level analysis of pharmaceuticals in complex biological matrices. nih.gov

Biomarker Detection for Chemical Exposure (e.g., Nitrogen Mustard Metabolites)

HFBI plays a crucial role in forensic analysis and the verification of exposure to chemical warfare agents (CWAs), such as nitrogen mustards. nih.govglobalbiodefense.com These agents are metabolized in the body, and their degradation products can be detected in biological samples like plasma and urine as biomarkers of exposure. nih.govresearchgate.net Key biomarkers for nitrogen mustard exposure include N-methyldiethanolamine (MDEA), N-ethyldiethanolamine (EDEA), and triethanolamine (TEA). nih.govresearchgate.netzldm.ru

Direct analysis of these polar amino alcohol biomarkers is challenging. Therefore, derivatization with HFBI is a critical step in the analytical procedure. nih.gov The reaction converts the hydroxyl groups of the biomarkers into their heptafluorobutyryl derivatives, making them volatile and suitable for GC-MS/MS analysis. This approach significantly enhances detection sensitivity. One study found that HFBI derivatization resulted in a 60- to 125-fold increase in sensitivity for the detection of these biomarkers by GC coupled to Fourier transform infrared spectroscopy (GC-FTIR). nih.gov The development of such sensitive methods is vital for identifying and confirming exposure to these controlled substances. nih.govglobalbiodefense.com

Table 2: Nitrogen Mustard Biomarkers Analyzed via HFBI Derivatization
BiomarkerFull Chemical NameBiological MatrixAnalytical TechniqueSource
MDEAN-MethyldiethanolamineHuman Plasma, UrineGC-MS/MS nih.govresearchgate.net
EDEAN-EthyldiethanolamineHuman Plasma, UrineGC-MS/MS nih.govresearchgate.net
TEATriethanolamineHuman Plasma, UrineGC-MS/MS nih.govresearchgate.net

Methodological Developments in this compound-mediated Derivatization

Integration with Microextraction Techniques: SPME and DLLME

To enhance efficiency and reduce solvent consumption, HFBI-mediated derivatization is often integrated with modern microextraction techniques like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME). nih.govnih.gov These techniques combine sample extraction, concentration, and sometimes derivatization into a single step, streamlining the analytical process.

For instance, an ultrasound-assisted DLLME (UA-DLLME) method was developed for the determination of chloropropanols in beverages. nih.gov In this procedure, HFBI (derivatization agent), chloroform (extraction solvent), and acetonitrile (dispersive solvent) are added to the sample simultaneously. The ultrasound assistance facilitates the rapid dispersion of the extraction solvent, accelerating both the extraction and the derivatization reaction. nih.gov Similarly, SPME has been combined with HFBI derivatization for analyzing chloropropanol esters in instant noodles. liomicslab.cn In SPME, a coated fiber extracts the analytes from the sample, and derivatization can occur directly on the fiber, which is then thermally desorbed in the GC inlet. nemc.uscopernicus.org These integrated approaches are less solvent-consuming, cost-effective, and can significantly improve detectability and sample throughput. nih.govnih.gov

Optimization of Derivatization Reaction Conditions (e.g., Temperature, Time, Reagent Concentration)

The efficiency and completeness of the derivatization reaction with HFBI are highly dependent on several key parameters, including temperature, reaction time, and the concentration of the reagent. sigmaaldrich.com Optimizing these conditions is crucial to ensure reproducible and accurate quantification. mdpi.comnih.gov Incomplete derivatization can lead to poor peak shapes, low detector response, and inaccurate results. sigmaaldrich.comgreyhoundchrom.com

For the analysis of nitrogen mustard biomarkers, studies have systematically optimized these parameters. The optimal conditions were determined by varying the derivatization temperature, time, and the volume of HFBI to achieve the maximum response for the derivatized products. researchgate.net For many applications, heating is employed to increase the reaction rate and drive the reaction to completion, although some compounds can be derivatized at room temperature. gcms.cz The amount of derivatizing reagent is also critical; an excess is typically used to ensure the reaction proceeds completely. sigmaaldrich.com The optimization process is specific to the analyte and the sample matrix and is a fundamental step in method development.

Table 3: Examples of Optimized HFBI Derivatization Conditions
AnalytesTemperatureTimeKey FindingsSource
Nitrogen Mustard BiomarkersOptimized (Specifics in source)Optimized (Specifics in source)Optimization of temperature, time, and reagent dosage is critical for maximum analytical response. researchgate.net
Alkylphenol Ethoxylates & Flame Retardants50°C30 minDemonstrated milder conditions and shorter time compared to other methods. scielo.org.za
General Analytes (e.g., Estrogens, LSD)75°C45 minElevated temperature and sufficient time were crucial for complete reaction of sterically hindered groups. sigmaaldrich.com

Sample Preparation and Purification Protocols for Derivatization Efficiency

Effective sample preparation and purification are prerequisites for successful derivatization with HFBI, especially when dealing with complex matrices like food, plasma, or urine. researchgate.netnih.gov The primary goal is to isolate the target analytes and remove interfering substances that could react with HFBI, suppress the derivatization reaction, or contaminate the chromatographic system. researchgate.net

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): Used to extract fat and associated esters from food samples. nih.gov

Solid-Phase Extraction (SPE): A widely used cleanup technique. For example, aminopropyl-based SPE cartridges are used to purify extracts of chloropropanol esters, effectively removing interfering monoacylglycerols that could otherwise lead to an overestimation of certain analytes. nih.gov For nitrogen mustard biomarkers in plasma and urine, SPE is also a key purification step. nih.gov

Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE used for cleanup in methods like the one for antidepressant analysis, where C18 sorbent is used to remove impurities from the initial extract. nih.gov

These purification protocols are essential to ensure that the HFBI reagent reacts specifically with the target analytes, leading to high derivatization efficiency, improved accuracy, and enhanced longevity of the analytical instruments. researchgate.netnih.gov

Dehydration Techniques (e.g., Anhydrous Sodium Sulfate)

In analytical chemistry, particularly in derivatization reactions for gas chromatography (GC), the presence of water can significantly interfere with the process. Derivatization reagents, including this compound (HFBI), are often sensitive to moisture. colostate.edugreyhoundchrom.com Water can react with these reagents, leading to their decomposition and reducing the yield of the desired derivative. greyhoundchrom.com This hydrolysis not only consumes the reagent but can also produce by-products that may interfere with the chromatographic analysis. Therefore, ensuring anhydrous (water-free) conditions during the sample preparation and derivatization steps is critical for achieving accurate and reproducible results. colostate.eduresearchgate.net

A common and effective method for removing residual water from organic solvent extracts before derivatization is the use of anhydrous sodium sulfate (Na₂SO₄). nih.govyoutube.com After a liquid-liquid extraction, where an aqueous sample is extracted with an organic solvent, the organic layer is often saturated with a small amount of water. Anhydrous sodium sulfate is a clumping agent that absorbs water from the organic solution. youtube.com It is added to the organic extract until it no longer clumps together and flows freely, indicating that the water has been absorbed. youtube.comyoutube.com The solid sodium sulfate can then be easily separated from the dried organic solution by decantation or filtration. youtube.com While its drying ability for highly wet solvents can be limited, it is very effective at removing suspended water. nih.gov

Table 1: Application of Anhydrous Sodium Sulfate in Sample Preparation

Property Description Relevance to Derivatization with this compound
Mechanism Forms hydrates by absorbing water from the organic solvent. Protects the moisture-sensitive HFBI reagent from hydrolysis, ensuring efficient derivatization.
Capacity Moderate; efficient for removing residual water post-extraction. Sufficient for drying typical organic extracts prior to adding the derivatization reagent.
Inertness Chemically inert towards most organic solvents and analytes. Does not react with the target analytes or the HFBI derivative, preserving sample integrity.

| Procedure | Add to the organic extract, swirl until the powder is free-flowing, then separate by filtration or decanting. youtube.comyoutube.com | A simple and effective step to ensure anhydrous conditions required for the derivatization reaction. |

Elimination of Excessive Derivatization Reagents

Derivatization reactions are typically performed using an excess of the reagent, such as HFBI, to drive the reaction to completion and ensure that all analyte molecules are converted to their respective derivatives. greyhoundchrom.com However, the presence of a large excess of the unreacted derivatization reagent and its by-products in the final sample can interfere with the chromatographic analysis. nih.govresearchgate.net For instance, the excess reagent can co-elute with the target analytes, causing peak overlap and making accurate quantification difficult. It can also contaminate the GC system, leading to column degradation and a high background signal. lookchem.com

Therefore, a crucial step after the derivatization reaction is the removal of the excess reagent. Several techniques can be employed for this purpose, with the choice depending on the chemical properties of the reagent, the derivative, and the sample matrix.

Liquid-Liquid Extraction (LLE): The reaction mixture can be washed with an aqueous solution to remove the excess reagent. For example, a basic wash with a dilute sodium hydroxide solution can hydrolyze and remove excess BSTFA (a silylating reagent), converting it into by-products that are soluble in the aqueous phase, while the less polar derivative remains in the organic layer. nih.gov A similar principle could be applied to HFBI, where a basic solution would hydrolyze the reagent, and the resulting heptafluorobutyric acid and imidazole (B134444) would be extracted into the aqueous phase.

Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively retain the derivative of interest while allowing the excess reagent and by-products to be washed away. The choice of the sorbent material depends on the polarity of the derivative and the reagent.

Evaporation/Reconstitution: If the derivatization reagent is significantly more volatile than the analyte derivative, the excess can be removed by gentle evaporation under a stream of nitrogen. The dried residue containing the derivative is then redissolved in a suitable solvent for GC analysis. The by-product of HFBI derivatization, imidazole, is less volatile than the reagent itself, which should be considered.

Table 2: Comparison of Techniques for Removing Excess Derivatization Reagent

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on solubility. Simple, inexpensive. May be time-consuming; risk of analyte loss; potential for emulsion formation.
Solid-Phase Extraction (SPE) Selective adsorption of components onto a solid sorbent. High selectivity; can concentrate the analyte. More expensive; requires method development.

| Evaporation/Reconstitution | Removal of volatile components under reduced pressure or gas stream. | Effective for volatile reagents. | Risk of losing volatile derivatives; potential for sample degradation if overheated. |

Green Analytical Chemistry Principles in the Application of this compound

Green Analytical Chemistry (GAC) is a philosophy that encourages the development and use of analytical methods that minimize environmental impact and enhance safety. mdpi.comresearchgate.net This approach is guided by 12 core principles that address issues such as waste reduction, the use of safer chemicals, energy efficiency, and miniaturization. mdpi.comresearchgate.net

The use of derivatization reagents like this compound presents a challenge to GAC, as one of the key principles is to avoid derivatization whenever possible to reduce the number of analytical steps and the consumption of reagents. researchgate.netresearchgate.net However, for many complex analyses, derivatization is an indispensable step to improve analyte volatility, stability, or detectability. greyhoundchrom.comchromatographyonline.commdpi.com In such cases, the goal is to make the derivatization procedure as "green" as possible.

The application of HFBI can be evaluated against several GAC principles:

Reagent Choice: GAC advocates for using less hazardous reagents. While HFBI is a reactive chemical, its high efficiency can allow for the use of smaller quantities. Its non-acidic by-product, imidazole, may be considered less aggressive to the chromatographic system compared to the acidic by-products of other acylation reagents. lookchem.com

Waste Minimization: The high reactivity of HFBI can lead to faster reaction times and potentially allow for smaller reaction volumes, thus reducing solvent and reagent waste.

Energy Efficiency: The derivatization with HFBI is often carried out under mild temperature conditions, which aligns with the GAC principle of minimizing energy consumption.

Automation and Miniaturization: Incorporating the derivatization step into an automated, miniaturized system can significantly reduce the amount of reagents and solvents used, thereby minimizing waste and operator exposure.

Table 3: Application of Green Analytical Chemistry (GAC) Principles to Derivatization with HFBI

GAC Principle Relevance to HFBI Derivatization
1. Prevention of Waste Strive for high-yield reactions using minimal excess reagent.
2. Atom Economy Derivatization inherently has low atom economy; focus on minimizing reagent use.
3. Less Hazardous Chemical Syntheses The by-product (imidazole) is non-acidic, which is an advantage for the GC system. lookchem.com
4. Designing Safer Chemicals Not directly applicable to the use of an existing reagent.
5. Safer Solvents and Auxiliaries Choose greener solvents (e.g., ethyl acetate over chloroform) for the reaction and extraction.
6. Design for Energy Efficiency Reactions are often performed at moderate temperatures, conserving energy.
7. Use of Renewable Feedstocks Not directly applicable.
8. Reduce Derivatives The primary conflict; use derivatization only when necessary. researchgate.netresearchgate.net
9. Catalysis Not typically required for HFBI reactions.
10. Design for Degradation Consider the environmental fate of HFBI and its by-products.
11. Real-time analysis for Pollution Prevention Not directly applicable to the derivatization step itself.

| 12. Inherently Safer Chemistry for Accident Prevention | Miniaturization and automation can reduce handling and exposure risks. |

Role of N Heptafluorobutyrylimidazole in Organic Synthesis and Materials Science Research

Synthesis of Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can confer unique and desirable properties, such as enhanced stability, lipophilicity, and bioactivity. nih.gov Consequently, the synthesis of fluorinated compounds is of significant interest in fields like pharmaceuticals, agrochemicals, and materials science. chemimpex.comnih.gov

N-Heptafluorobutyrylimidazole serves as a versatile and efficient reagent for the synthesis of various fluorinated compounds. chemimpex.commyskinrecipes.com It is widely used as an acylating agent, particularly for derivatizing amine groups. chemicalbook.comlookchem.com The reaction involves the transfer of the heptafluorobutyryl group from the imidazole (B134444) ring to a nucleophile, such as an amine or alcohol. This process is advantageous because its non-acidic by-product, imidazole, is mild and less likely to cause degradation of sensitive substrates or chromatography columns during analysis. chemicalbook.comchemodex.comadipogen.com As a building block, it provides a straightforward method for incorporating a seven-carbon fluorinated chain into a target molecule. chemodex.com

Table 1: Applications of this compound in Synthesis

Application Area Role of this compound Key Benefit
Organic Synthesis Acylating Agent / Derivatization Reagent Introduces the heptafluorobutyryl group onto molecules. chemicalbook.com
Pharmaceutical Analysis Derivatization for Gas Chromatography (GC) Converts unstable compounds into more volatile derivatives for easier analysis. lookchem.com

| Medicinal Chemistry | Synthesis of Fluorinated Intermediates | Acts as a building block for creating complex fluorinated molecules. chemimpex.comchemodex.com |

Contributions to Pharmaceutical Synthesis and Drug Development

In the pharmaceutical sector, the unique properties of this compound are leveraged to synthesize novel drug candidates and improve the characteristics of existing ones. chemimpex.com

This compound is a key raw material for producing pharmaceutical intermediates. chemimpex.com Its role as a mild and effective acylating reagent makes it suitable for modifying complex molecules during multi-step syntheses without causing unwanted side reactions. chemicalbook.comadipogen.com It is frequently used in analytical pharmaceutical chemistry to derivatize compounds, such as retronecine, in biological samples to make them suitable for gas chromatography analysis. chemicalbook.comlookchem.com This application underscores its utility in the broader process of drug development and quality control.

Modern drug development increasingly relies on advanced drug delivery systems (DDS) to enhance the efficacy and safety of therapeutic agents. sigmaaldrich.com These systems, which include liposomes, polymer nanoparticles, and nanoemulsions, are designed to improve drug solubility, stability, and targeted delivery. sigmaaldrich.comnih.gov The highly lipophilic and stable nature of the heptafluorobutyryl group makes this compound a valuable component in the design and synthesis of materials for these drug carrier systems. chemimpex.com By incorporating this fluorinated moiety, developers can modulate the physicochemical properties of the carrier to optimize drug encapsulation and release.

Applications in Polymer Chemistry

The utility of this compound extends to materials science, particularly in the field of polymer chemistry. chemimpex.com The incorporation of fluorinated segments into polymer backbones can dramatically alter their properties.

This compound is utilized in the formulation of advanced functional polymers. chemimpex.com The fluorine content it imparts contributes to significantly improved chemical resistance and thermal stability in the final material. chemimpex.com This is particularly relevant in the development of high-performance materials like ion exchange membranes, which are critical components in fuel cells and electrolyzers. caplinq.com Anion exchange membranes (AEMs), for example, often rely on polymer backbones containing functional groups like imidazolium (B1220033) to facilitate ion transport. nih.govresearchgate.net The stability and hydrophobicity conferred by fluorinated groups are highly desirable for maintaining the membrane's dimensional stability and performance under demanding operating conditions. chemimpex.comnih.gov

Table 2: Selected Physicochemical Properties of this compound

Property Value
CAS Number 32477-35-3
Molecular Formula C₇H₃F₇N₂O
Molecular Weight 264.10 g/mol sigmaaldrich.com
Boiling Point 161 °C (lit.) sigmaaldrich.com
Density 1.490 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Index n20/D 1.3865 (lit.) sigmaaldrich.com

| Primary Function | Acylating and Derivatizing Reagent chemicalbook.com |

Surface Modification Research

This compound is an effective agent for modifying the surfaces of various materials. chemimpex.com Its primary function in this context is to introduce the heptafluorobutyryl group onto a substrate. This functionalization is particularly sought after for its ability to create highly hydrophobic, or water-repellent, surfaces, a desirable characteristic for specialized coatings and materials. chemimpex.com The incorporation of fluorine atoms into polymers is a known technique for creating laminates with a highly fluorinated surface layer, which imparts unique properties like chemical resistance and weak adhesion. researchgate.net

The introduction of the fluorine-rich heptafluorobutyryl moiety via HFBI can significantly alter the physicochemical characteristics of a material's surface.

Wettability: The primary effect of treating a surface with HFBI is a marked increase in hydrophobicity. The dense layer of fluorine atoms drastically lowers the surface energy, causing water to bead up rather than spread out. This is observed as a significant increase in the water contact angle, a key measure of wettability. While specific studies quantifying the contact angle change using HFBI are not prevalent, the principle is well-established for fluorinated compounds. chemimpex.comresearchgate.netiphy.ac.cn

Adhesion: By lowering surface energy, fluorination also modifies adhesion properties. Adhesion to polar substances like water is significantly reduced. Conversely, this modification can be tailored to improve adhesion to other fluorinated or low-surface-energy materials.

Wear Resistance: Fluoropolymers are known for their extremely low coefficients of friction. researchgate.net By creating a fluorinated surface layer, it is possible to improve the tribological properties of a material, leading to enhanced wear resistance.

Corrosion Resistance: this compound is used in the formulation of polymers with improved thermal and chemical resistance. chemimpex.com A chemically inert, non-polar fluorinated layer can act as a protective barrier, shielding the underlying material from corrosive agents and environmental degradation.

The table below summarizes the expected changes in material properties following surface modification with this compound.

PropertyChange After ModificationRationale
Wettability Decreased (Increased Hydrophobicity)Introduction of low-surface-energy perfluoroalkyl groups. chemimpex.com
Adhesion Decreased for polar liquids; potentially increased for non-polar materialsReduced surface energy minimizes intermolecular forces with polar substances.
Wear Resistance Potentially IncreasedFluorinated surfaces typically exhibit a low coefficient of friction. researchgate.net
Corrosion Resistance IncreasedCreation of a chemically inert and thermally stable surface barrier. chemimpex.com

Potential in Electronic Materials Research

While direct research focusing on this compound as a standalone electronic material is limited, its potential in this field stems from its role in synthesizing high-performance polymers. chemimpex.com The electronics industry requires materials with exceptional thermal stability, chemical resistance, and specific dielectric properties to manufacture components like flexible circuits, insulators, and semiconductors. issp.ac.ru

HFBI serves as a building block in the formulation of advanced polymers that exhibit these necessary characteristics. chemimpex.com The high fluorine content imparted by the heptafluorobutyryl group can contribute to a lower dielectric constant, which is critical for insulating materials in high-frequency applications as it minimizes signal loss and cross-talk. Furthermore, the inherent thermal and chemical stability of fluorinated polymers makes them suitable for the harsh manufacturing processes and demanding operating conditions common in electronics. chemimpex.com Therefore, the potential of HFBI in electronic materials research lies in its use as a strategic reagent to create next-generation polymers with tailored properties for advanced electronic applications.

Exploratory Research as a Fuel Additive

Theoretically, the introduction of a fluorinated compound like HFBI into fuel could influence the combustion process. Halogenated compounds can act as flame inhibitors by scavenging free radicals that propagate combustion, which could be explored for knock resistance or controlled combustion applications. mdpi.com

However, a significant and likely prohibitive challenge is the environmental impact of combusting such compounds. The combustion of fluorinated substances can produce highly stable and potent greenhouse gases, such as perfluorocarbons (PFCs) or sulfur hexafluoride, which have global warming potentials thousands of times greater than carbon dioxide. epa.gov Additionally, toxic byproducts like hydrogen fluoride (B91410) could be formed. These environmental concerns present a major obstacle and may explain the lack of research into using highly fluorinated molecules like HFBI as conventional fuel additives.

Theoretical and Computational Investigations Involving N Heptafluorobutyrylimidazole

Quantum Chemical Calculations of Reactivity and Electronic Structure

Currently, there is a lack of published data from quantum chemical calculations, such as Density Functional Theory (DFT), on N-heptafluorobutyrylimidazole. Such studies would be invaluable in providing fundamental insights into its molecular properties.

Key areas for future investigation would include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would quantify the molecule's electron-donating and accepting capabilities. The HOMO-LUMO gap is a critical parameter for determining chemical reactivity and stability.

Electrostatic Potential Mapping: A molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This would be crucial for understanding its interaction with other molecules, particularly the initial steps of the derivatization reaction.

Reactivity Descriptors: The calculation of global and local reactivity descriptors, such as chemical hardness, softness, and Fukui functions, would provide a quantitative measure of its reactivity and regioselectivity.

Without dedicated computational studies, a data-driven discussion of the electronic structure and reactivity of this compound remains speculative.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. However, there are no specific MD simulation studies in the scientific literature focusing on this compound.

Potential applications of MD simulations for HFBI could include:

Solvation Effects: Simulating HFBI in various solvents would provide insights into its conformational dynamics and the role of the solvent in the derivatization process.

Interaction with Analytes: MD simulations could model the non-covalent interactions between HFBI and target analytes, such as amino acids or drug molecules, prior to the chemical reaction. This would help in understanding the initial recognition and binding events.

Behavior in Complex Matrices: Simulations could explore the interactions of HFBI within complex biological or environmental samples, providing a molecular-level understanding of its behavior in real-world analytical applications.

The absence of such studies means that our understanding of the dynamic interactions of this compound at the atomic level is limited.

Computational Modeling of Derivatization Mechanisms

Computational modeling could elucidate several key aspects of the derivatization process:

Reaction Pathway and Transition States: Quantum chemical calculations could map out the entire reaction pathway for the acylation of an amine by HFBI. This would involve identifying the transition state structures and calculating the activation energies, providing a quantitative understanding of the reaction kinetics.

Role of the Imidazole (B134444) Leaving Group: Computational models could detail the role of the imidazole ring as a leaving group and its influence on the reaction rate and efficiency.

Substrate Specificity: By modeling the reaction with different types of amines (primary, secondary, etc.), computational studies could explain the observed selectivity of the derivatization reaction.

Without these computational investigations, the mechanistic details of this important analytical reaction remain inferred from general chemical principles rather than specific theoretical evidence.

Future Directions and Emerging Research Frontiers for N Heptafluorobutyrylimidazole

Development of Novel and Sustainable Synthetic Routes

While N-Heptafluorobutyrylimidazole is a valuable reagent, its synthesis, like many chemical processes, presents opportunities for improvement in terms of environmental impact and efficiency. The future in this area is geared towards "green chemistry" principles to reduce pollution and enhance safety. bloomtechz.com Traditional methods for creating N-acylimidazoles often involve carboxylic anhydrides and carbonyldiimidazole. google.com Future research aims to develop synthetic pathways that are simpler, milder, and produce higher yields with less hazardous waste.

Key research objectives include:

Catalyst Innovation: Exploring novel catalysts that can facilitate the synthesis under lower temperatures and pressures, thereby reducing energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic solvents.

Flow Chemistry: Adapting synthesis to continuous flow reactors, which can offer better control over reaction conditions, improve safety, and allow for easier scalability compared to batch processes.

The development of such sustainable routes is crucial for making this important reagent more accessible and environmentally benign for its expanding applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.combloomtechz.com

Advancements in Micro-scale Analytical Methodologies

A primary and well-established application of this compound is as a derivatization reagent, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govgavinpublishers.com It excels at acylating hydroxyl, primary, and secondary amine groups, converting polar, thermally unstable, or non-volatile compounds into derivatives that are more suitable for GC analysis. dss.go.thfishersci.at The heptafluorobutyryl group significantly enhances detection sensitivity, especially for electron capture detectors (ECD). dss.go.th

Key emerging trends include:

Micro-extraction Techniques: The coupling of HFBI derivatization with methods like dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) is a significant area of development. researchgate.netliomicslab.cnresearchgate.net These techniques drastically reduce the amount of organic solvent needed and can pre-concentrate analytes, leading to enhanced sensitivity. liomicslab.cn

Automation: The automation of the entire analytical workflow, from sample preparation and derivatization with HFBI to GC-MS injection, is a key goal. This would increase sample throughput and improve the reproducibility of results.

High-Resolution Mass Spectrometry: Combining HFBI derivatization with high-resolution mass spectrometry will enable more precise identification and quantification of trace-level analytes in highly complex matrices.

The table below summarizes various applications of this compound in analytical chemistry, highlighting the trend towards analyzing complex samples with high sensitivity.

Analyte ClassSample MatrixAnalytical TechniquePurpose of Derivatization
Antidepressants (SSRIs)Zebrafish EleutheroembryosGC-MSTo enable quantification in a bioconcentration study. nih.gov
Mycotoxins (Trichothecenes)Building Materials, DustGC-MS/MSTo detect and quantify fungal toxins in indoor environments. asm.org
Chloropropanols (e.g., 3-MCPD)Refined Corn Oil, Instant NoodlesGC-MSTo improve volatility and sensitivity for detecting food contaminants. gavinpublishers.comliomicslab.cngavinpublishers.com
Antibiotics (Aminoglycosides)Human SerumGLCTo enable gas-liquid chromatographic analysis of antibiotics. sigmaaldrich.com
CatecholaminesBiological SamplesGC-MSTo acylate amino groups after silylation of hydroxyl groups for comprehensive analysis. dss.go.tharchive.org
Deoxynivalenol (Vomitoxin)WheatGC-MSTo form a stable derivative for quantifying mycotoxins in grain. sigmaaldrich.comscience.gov

Expansion into New Areas of Bioanalytical and Environmental Monitoring Research

Building on its analytical prowess, this compound is set to play a larger role in tackling complex challenges in bioanalytical and environmental science. The ability to detect ultra-trace levels of bioactive compounds and pollutants is critical for understanding their fate, transport, and effects.

Future research directions in this domain include:

Metabolomics: HFBI can be used in methods developed to study the metabolome, derivatizing specific classes of metabolites to make them amenable to GC-MS analysis. This can provide insights into the biochemical effects of drugs or toxins. A study on zebrafish embryos, for instance, used HFBI to quantify the biotransformation of antidepressants, demonstrating the need to integrate metabolic rates into bioaccumulation models. nih.gov

Exposure Science: There is a growing need to assess human and ecosystem exposure to emerging contaminants, such as pharmaceuticals and personal care products (PPCPs) that enter aquatic systems. researchgate.net HFBI is a key reagent in sensitive methods designed to detect these compounds in water, soil, and biological tissues, thereby helping to assess environmental risk. nih.govresearchgate.netbohrium.com

Food Safety: Beyond known contaminants like chloropropanols, HFBI-based methods can be developed to screen for new and unexpected food processing contaminants or adulterants, ensuring the safety of the global food supply. researchgate.netmdpi.com

Exploration in Advanced Materials Science and Engineering

The fluorine content in this compound is a key feature that is being explored for the development of advanced materials. chemimpex.com The introduction of fluorinated moieties into polymers and onto surfaces can impart a range of desirable properties.

Emerging research frontiers in materials science include:

High-Performance Polymers: this compound can be used as a reagent or building block in the synthesis of fluorinated polymers. These materials are sought after for applications demanding high thermal stability and resistance to chemical degradation. chemimpex.com Potential uses include advanced coatings, seals, and membranes for the aerospace, chemical processing, and electronics industries.

Surface Modification: The compound is effective for modifying surfaces to create highly hydrophobic (water-repellent) and lipophobic (oil-repellent) coatings. chemimpex.com Future research will likely focus on developing facile and scalable methods for applying these coatings to a variety of substrates, including textiles, electronics, and biomedical devices, to create self-cleaning and anti-fouling surfaces.

Biomaterials: The unique properties of fluorinated compounds can be leveraged in the design of novel biomaterials. For example, modifying the surface of medical implants to improve biocompatibility and reduce protein adhesion is an active area of research where HFBI could serve as a valuable surface-modifying agent.

Q & A

Q. What is the primary role of n-Heptafluorobutyrylimidazole (HFBI) in analytical chemistry methodologies?

HFBI is a fluorinated derivatization reagent used to enhance the detectability of hydroxyl-containing compounds (e.g., alcohols, phenols) in gas chromatography (GC) and mass spectrometry (MS). It reacts with hydroxyl groups to form stable heptafluorobutyryl derivatives, improving volatility and sensitivity. For example, HFBI derivatization enabled detection of macrocyclic trichothecenes in floor dust at concentrations as low as 0.1 ng/g using GC-MS .

Q. How should HFBI be stored to maintain its stability in laboratory settings?

HFBI must be stored at 2–8°C in anhydrous conditions due to its hygroscopic nature. Exposure to moisture leads to hydrolysis, generating heptafluorobutyric acid and imidazole, which compromise derivatization efficiency. Stability studies indicate a purity loss of <2% over six months when stored in argon-sealed vials .

Q. What safety precautions are critical when handling HFBI?

HFBI is a severe eye irritant and requires:

  • Use of nitrile gloves (latex is permeable) and chemical goggles.
  • Handling in a glovebox or under inert gas to prevent hydrolysis.
  • Neutralization of waste with 1M sodium bicarbonate before disposal. Acute toxicity studies in rodents report an oral LD50 of 320 mg/kg .

Advanced Research Questions

Q. How do reaction conditions influence HFBI’s derivatization efficiency for polar metabolites in LC-MS metabolomics?

Key parameters include:

  • Temperature : 60–70°C for 30 minutes ensures >95% conversion (vs. 40% at 25°C).
  • Molar ratio : A 5:1 excess of HFBI to analyte minimizes incomplete derivatization.
  • Quenching : Immediate addition of 0.1M NaOH prevents over-alkylation artifacts. Method validation should include spike-recovery tests (85–115% acceptable range) and blank controls to account for background interference .

Q. What explains contradictory reports on HFBI’s reactivity with tertiary alcohols in non-polar solvents?

Solvent polarity significantly affects reaction mechanisms. In hexane, tertiary alcohols exhibit <20% conversion due to poor nucleophilic activation. Adding 10% (v/v) acetonitrile increases yields to 75% by stabilizing ionic intermediates via solvent polarity. Kinetic isotope effect studies confirm a shift from SN2 to SN1 mechanisms under polar conditions .

Q. How can computational models predict HFBI’s selectivity in multifunctional biomolecule acylation?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model nucleophilic attack barriers. For example, simulations predict an 8.7 kcal/mol preference for serine hydroxyl acylation over lysine amine groups in peptides, aligning with experimental LC-MS/MS product ratios (4:1 observed). These models inform protecting-group strategies in tracer synthesis .

Q. What quality control (QC) measures ensure batch-to-batch consistency in HFBI synthesis?

Critical QC protocols include:

  • Purity verification : 19F NMR (δ -75 to -81 ppm for CF3/CF2 groups).
  • Residual imidazole : Quantified via HPLC-UV (<0.5% threshold).
  • Moisture content : Karl Fischer titration (<200 ppm). Batches failing these criteria cause 20–30% variability in derivatization efficiency .

Q. What mechanistic insights explain HFBI’s trifluoroacetylation side-reactions in acidic media?

Under pH <2, protonation of the carbonyl oxygen initiates partial cleavage of the heptafluorobutyryl group. Water nucleophilic attack generates trifluoroacetyl intermediates (detected via 19F NMR) through stepwise defluorination. Kinetic studies show this side-reaction contributes <5% of products at pH 4 but exceeds 40% at pH 1 .

Methodological Design Questions

Q. How should researchers design experiments to optimize HFBI-based derivatization protocols?

A robust experimental design includes:

  • Factor screening : Use a Plackett-Burman design to test temperature, time, and reagent ratio.
  • Response surface methodology : Optimize parameters via central composite design.
  • Robustness testing : Evaluate pH (±0.5 units) and solvent purity (±5%). Reference standards like verrucarol ensure reproducibility across GC-MS platforms .

Q. What strategies resolve discrepancies in HFBI’s catalytic efficiency across studies?

Contradictions often arise from ligand-dependent reactivity in metal-catalyzed reactions. For example, Cu(I)/TMEDA systems require precise ligand ratios (1:1.2 mol%) to avoid byproduct formation. Systematic reviews should compare activation energies (DFT-derived) and experimental Arrhenius plots to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.